molecular formula C12H26O3Si B12287405 [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate

[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate

Cat. No.: B12287405
M. Wt: 246.42 g/mol
InChI Key: BIKNFHFYZZINOG-UHFFFAOYSA-N
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Description

[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate: is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBS-protected alcohol is then acetylated using acetic anhydride and a catalytic amount of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.

Scientific Research Applications

[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The TBS group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to reveal the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyldimethylsilyl chloride (TBSCl): Used for the protection of hydroxyl groups.

    Trimethylsilyl chloride (TMSCl): Another silyl protecting group with similar applications.

    Methoxymethyl chloride (MOMCl): Used for the protection of alcohols but with different stability and reactivity profiles.

Uniqueness

[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate is unique due to its combination of the TBS protecting group and the acetate functionality, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.

Properties

Molecular Formula

C12H26O3Si

Molecular Weight

246.42 g/mol

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate

InChI

InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3

InChI Key

BIKNFHFYZZINOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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